4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

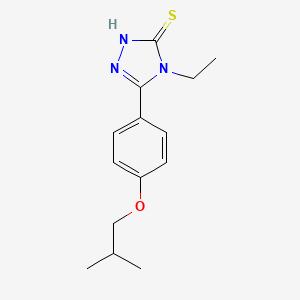

4-Ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a 4-isobutoxyphenyl moiety at position 5, and a thiol (-SH) group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antioxidant, antimicrobial, and antiviral properties .

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-3-[4-(2-methylpropoxy)phenyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-4-17-13(15-16-14(17)19)11-5-7-12(8-6-11)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWPJQFLRJNHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isobutoxybenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized using sulfur and a base such as sodium hydroxide to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The isobutoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of 4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol is C₁₄H₁₉N₃OS, with a molecular weight of approximately 277.39 g/mol. The presence of the ethyl group and the isobutoxyphenyl substituent contributes to its distinctive properties, making it suitable for various applications.

Biological Activities

Research indicates that compounds containing the triazole ring often exhibit significant biological activities. Specifically, this compound has shown promise in the following areas:

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess antimicrobial properties. For instance, similar compounds have exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The binding affinities of these compounds with bacterial enzyme targets have been validated through molecular docking studies, indicating robust interactions that support their therapeutic potential .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives are noteworthy. Compounds derived from triazoles have been assessed using DPPH and ABTS assays, showcasing their ability to scavenge free radicals effectively. This property is critical for developing therapeutic agents aimed at oxidative stress-related diseases .

Anti-inflammatory Effects

Recent investigations into triazole-based compounds reveal their potential as anti-inflammatory agents. The mechanism involves inhibition of specific enzymes linked to inflammatory pathways, such as lipoxygenases (e.g., 15-LOX), which are implicated in various inflammatory conditions .

Synthesis Pathways

The synthesis of this compound typically involves multi-step procedures that may vary based on the reagents and conditions used. Common synthetic strategies include:

- Formation of the Triazole Ring : This step often involves cyclization reactions between appropriate hydrazine derivatives and isothiocyanates.

- Thiol Introduction : The thiol group can be introduced through nucleophilic substitution or other functionalization techniques.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol | Butoxy instead of isobutoxy | Different solubility and biological activity |

| 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Methoxy substituent | Potentially different pharmacokinetics |

| 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Different position of methoxy | Variations in biological activity |

Case Studies

Several case studies highlight the applications of triazole derivatives in drug development:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the triazole structure significantly enhanced activity against these pathogens .

Case Study 2: Antioxidant Activity Assessment

In another research effort, a series of triazole compounds were synthesized and tested for their antioxidant properties using standard assays (DPPH and ABTS). Notably, certain derivatives demonstrated IC50 values comparable to established antioxidants like ascorbic acid .

Wirkmechanismus

The mechanism of action of 4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., -OCH3, -NH2) exhibit enhanced antioxidant activity due to improved radical scavenging . In contrast, electron-withdrawing groups (e.g., -NO2) reduce antioxidant efficacy but are useful as intermediates for further functionalization .

- Biological Activity : Antimicrobial and antifungal activities are strongly influenced by aryl substituents. For example, halogenated derivatives (e.g., 4-bromophenyl in ) show enhanced antifungal activity, while methoxy groups correlate with antibiotic effects .

Physicochemical Properties

Solubility and Stability:

- The thiol (-SH) group confers moderate water solubility, but bulky substituents like isobutoxy reduce aqueous solubility. Derivatives with polar groups (e.g., -NH2 in ) exhibit better solubility in polar solvents .

- Stability under acidic/basic conditions varies: Schiff base derivatives (e.g., ) are prone to hydrolysis, while alkyl-substituted triazoles (e.g., ) are more stable .

Antioxidant Activity:

Antimicrobial Activity:

Antiviral Potential:

- Triazole-thiols with cyclopentenylamino groups () show promise against MERS-CoV, suggesting structural motifs for COVID-19 drug development .

Biologische Aktivität

4-Ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole derivative family, notable for its unique molecular structure comprising a triazole ring and a thiol group. Its molecular formula is C₁₄H₁₉N₃OS, with a molecular weight of approximately 277.39 g/mol. The compound's structure includes an ethyl group and an isobutoxyphenyl substituent, which contribute to its biological activity and potential applications in fields such as pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiol group enables the formation of covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the triazole ring may modulate the function of biological receptors or enzymes, leading to effects such as antimicrobial activity and inhibition of cancer cell proliferation.

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of colorectal cancer cells (e.g., HT-29) with IC50 values in the micromolar range .

Case Study: Antiproliferative Evaluation

In one study evaluating a series of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles, compounds were tested against several cancer cell lines including HT-29. The results indicated strong cytotoxic activity with IC50 values ranging from 2.64 to 8.1 µM for certain derivatives . This suggests that structural modifications in triazole derivatives can significantly enhance their anticancer efficacy.

Antimicrobial Activity

The triazole ring has been associated with antimicrobial properties due to its ability to chelate metal ions and interact with microbial enzymes. Research indicates that similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Potential

The compound also exhibits potential anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. Studies on related triazole derivatives have demonstrated their ability to selectively inhibit COX-1 over COX-2, which is crucial for developing new anti-inflammatory drugs . This property may be attributed to hydrophobic interactions facilitated by alkyl groups present in the structure.

Comparative Analysis of Related Compounds

To understand the biological activity better, a comparative analysis was conducted on structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(4-butoxyphenyl)-4H-1,2,4-triazole-3-thiol | Butoxy instead of isobutoxy | Different solubility and biological activity |

| 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Methoxy substituent | Potentially different pharmacokinetics |

| 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Different position of methoxy | Variations in biological activity |

This table illustrates how slight modifications in the chemical structure can lead to significant changes in biological properties.

Q & A

Q. What are the common synthetic routes for preparing 4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Answer : The synthesis typically involves:

- Stepwise alkylation/condensation : Reacting hydrazinecarbothioamide derivatives with isobutoxyphenyl-substituted ketones or aldehydes in basic media (e.g., NaOH in i-propanol) .

- Microwave-assisted synthesis : Using precursors like 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol under optimized microwave conditions (e.g., Milestone Flexi Wave system) to enhance reaction efficiency .

- Characterization : Post-synthesis validation via elemental analysis (CHNS), FTIR (to confirm thiol and triazole groups), and ¹H/¹³C NMR (to resolve substituent positions) .

Q. How is the antiradical activity of this compound assessed experimentally?

Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is standard:

-

Protocol : Incubate the compound (10⁻³–10⁻⁴ M) with DPPH in ethanol, measure absorbance at 517 nm. Activity is calculated as:

-

Example : At 1 × 10⁻³ M, derivatives of similar triazole-thiols show up to 88.89% radical scavenging .

Q. What spectroscopic techniques are critical for structural elucidation?

Answer :

- FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Resolves substituent effects (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do substituent modifications (e.g., isobutoxyphenyl vs. thiophenyl) influence bioactivity?

Answer :

- Antiradical activity : Electron-donating groups (e.g., isobutoxy) enhance radical scavenging by stabilizing the thiol radical intermediate. For example, replacing thiophenyl with fluorobenzylidene reduces activity by 15–20% .

- Antimicrobial activity : Bulky substituents (e.g., isobutoxyphenyl) improve lipophilicity, enhancing membrane penetration. Derivatives with morpholine-sulfonyl groups show IC₅₀ values <10 µM against Candida albicans .

Q. How can computational methods validate experimental results?

Answer :

- DFT calculations : Optimize geometry (bond lengths/angles) and predict electronic properties (HOMO-LUMO gaps). For example, B3LYP/cc-pVDZ-level calculations align with experimental NMR shifts .

- Molecular docking : Screen against targets like SARS-CoV-2 helicase (PDB:5WWP). Triazole-thiols with cyclopentyl groups show binding energies <−8.0 kcal/mol, suggesting strong inhibition .

Q. How to resolve contradictions in biological activity data across studies?

Answer :

- Assay standardization : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and incubation time .

- Purity validation : Use HPLC or GC-MS to confirm compound homogeneity (>95% purity) .

- Structural analogs : Compare IC₅₀ values of derivatives (e.g., 4-ethyl vs. 4-cyclopentyl) to isolate substituent effects .

Methodological Recommendations

- Synthesis : Prioritize microwave methods for reduced reaction time (30–60 min vs. 6–12 hours) .

- Bioassays : Use DPPH with ethanol for solubility and minimize light exposure to prevent DPPH degradation .

- Computational Tools : Combine AutoDock Vina (docking) and Gaussian (DFT) for multi-scale validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.